what is the structure of propargylamine
what is the structure of propargylamine
An In-depth Technical Guide to Propargylamine: Structure, Synthesis, and Applications
Introduction
Propargylamine, with the chemical formula HC≡CCH₂NH₂, is a versatile organic compound featuring both a terminal alkyne and a primary amine functional group.[1][2] This unique bifunctionality imparts distinctive reactivity, establishing it as a critical building block in numerous fields, particularly in medicinal chemistry and organic synthesis.[3][4] Its derivatives are integral to several pharmacologically active molecules, including treatments for neurodegenerative disorders.[5] This guide provides a comprehensive technical overview of propargylamine's structure, properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.
Molecular Structure and Properties
Propargylamine is a colorless to pale yellow liquid with a distinct odor.[1][2] The molecule consists of a propargyl group (a propene group with a triple bond) attached to an amino group. The terminal alkyne's C-H bond is weakly acidic, and the lone pair of electrons on the nitrogen atom of the amine group makes it basic and nucleophilic.
Data Summary
The fundamental physicochemical properties of propargylamine are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃H₅N | [1][2][6][7] |
| Molecular Weight | 55.08 g/mol | [6][7][8] |
| IUPAC Name | Prop-2-yn-1-amine | [6] |
| CAS Number | 2450-71-7 | [6][7][8] |
| Boiling Point | 83 °C | [1][8] |
| Density | 0.86 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | 1.449 | [1][8] |
| SMILES | NCC#C | [8] |
| InChI Key | JKANAVGODYYCQF-UHFFFAOYSA-N | [6][7][8] |
Synthesis of Propargylamines
The synthesis of propargylamines is a well-established area of organic chemistry, with several robust methods available. The most prominent of these is the multicomponent A³ coupling reaction.
A³ (Aldehyde-Alkyne-Amine) Coupling Reaction
The A³ coupling is a one-pot, three-component reaction involving an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal.[9][10] This method is highly valued for its atom economy, operational simplicity, and its ability to rapidly generate molecular complexity.[9] Copper, gold, and silver salts are the most common catalysts employed for this transformation.[9][11]
The generally accepted mechanism involves two key catalytic cycles:
-
Iminium Ion Formation : The aldehyde and amine react to form an iminium ion intermediate.
-
Metal Acetylide Formation : The terminal alkyne reacts with the metal catalyst to form a metal acetylide.
-
Nucleophilic Addition : The metal acetylide then acts as a nucleophile, attacking the electrophilic iminium ion to form the final propargylamine product and regenerate the catalyst.[12]
Caption: General workflow of the A³ coupling reaction.
Other Synthetic Routes
While A³ coupling is dominant, other methods for synthesizing propargylamines include:
-
Direct Alkynylation of Amines : This involves the formation of a C-C bond between an amine C-H bond and a terminal alkyne, often through a cross-dehydrogenative coupling (CDC) mechanism.[9][13]
-
Alkynylation of Imines : A two-step approach where an imine is first formed or generated in situ, followed by the nucleophilic addition of an acetylide.[9][12]
-
Amination of Propargylic Halides : A traditional method involving the reaction of propargyl halides with amines.[14]
Applications in Drug Development and Research
The propargylamine moiety is a privileged scaffold in medicinal chemistry due to its unique reactivity and structural features.[3][15][5]
Neurodegenerative Diseases
Propargylamine derivatives are particularly prominent as inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in the degradation of dopamine (B1211576).[5] By inhibiting MAO-B, these drugs increase dopamine levels in the brain, providing symptomatic relief for Parkinson's disease. Key examples include:
-
Selegiline : An irreversible MAO-B inhibitor used for treating Parkinson's disease.[16]
-
Rasagiline : A more potent, second-generation irreversible MAO-B inhibitor also used for Parkinson's disease.[16]
These compounds are also investigated for their neuroprotective and anti-apoptotic (anti-cell death) properties, which may slow the progression of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[16][5]
Anticancer and Antimicrobial Agents
Researchers have explored propargylamine derivatives for their potential as anticancer agents, with some compounds demonstrating cytotoxic effects against various cancer cell lines.[5] Additionally, the scaffold has been incorporated into molecules with antimicrobial properties.[5][17]
Synthetic Intermediates
Beyond direct therapeutic use, propargylamines are versatile intermediates for synthesizing a wide range of nitrogen-containing heterocyclic compounds, such as pyrroles, quinolines, and oxazolidinones, which are themselves important structures in many pharmaceuticals.[9][13][17]
Caption: Key application areas for the propargylamine scaffold.
Experimental Protocols
The following is a representative experimental protocol for a copper-catalyzed A³ coupling reaction to synthesize a propargylamine derivative.
General Protocol for Copper-Catalyzed A³ Coupling
Objective: To synthesize a propargylamine via a three-component reaction of an aldehyde, an amine, and a terminal alkyne using a copper(I) iodide catalyst.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Secondary Amine (1.2 mmol, 1.2 equiv)
-
Terminal Alkyne (1.5 mmol, 1.5 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Solvent (e.g., Toluene (B28343), 5 mL)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, screw-capped vial or Schlenk tube under an inert atmosphere (e.g., argon), add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol).[9]
-
Add dry toluene (5 mL) to the vial.[9]
-
Seal the vial tightly and place it in a preheated oil bath at 80-100 °C.[9][14]
-
Stir the reaction mixture vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-12 hours.[9][14]
-
Once the reaction is complete (as indicated by the consumption of the limiting reactant), cool the mixture to room temperature.[9]
-
Dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (10 mL).[9]
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).[9]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).[9]
-
Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to afford the pure propargylamine.[9]
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6][18][19]
Conclusion
Propargylamine is a cornerstone of modern organic and medicinal chemistry. Its simple yet highly reactive structure provides an accessible entry point to a vast chemical space of complex nitrogen-containing molecules. The development of efficient synthetic methodologies, particularly the A³ coupling reaction, has made its derivatives readily available for investigation. The proven success of propargylamine-based drugs in treating neurodegenerative diseases, coupled with ongoing research into their anticancer and other pharmacological activities, ensures that this versatile scaffold will remain a focus of innovation for researchers, scientists, and drug development professionals for the foreseeable future.[15][5]
References
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- 10. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
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- 15. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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